2-(2-Aminophenylthio)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

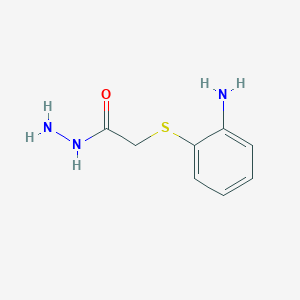

2-(2-Aminophenylthio)acetohydrazide is a chemical compound characterized by its unique structure, which includes an amine group, a phenyl ring, a thioether linkage, and an acetohydrazide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenylthio)acetohydrazide typically involves the reaction of 2-aminophenylthiol with acetic hydrazide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as ethanol or methanol is used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Aminophenylthio)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield amines or hydrazines.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have identified 2-(2-Aminophenylthio)acetohydrazide as a promising antibacterial agent. Research has shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains.

- Case Study:

A study published in a patent document highlighted the synthesis of multiple analogs of this compound, demonstrating their effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications in the thioether group could enhance antibacterial potency .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 µg/mL |

| This compound | E. coli | 1.0 µg/mL |

Fluorescent Probes

The compound has been explored as a component in fluorescent probes for biological imaging applications. Its ability to form stable complexes with metal ions enhances its utility in detecting biologically relevant cations.

- Case Study:

A research article focused on developing fluorescent chemosensors based on Schiff base derivatives, including those derived from this compound. These sensors exhibited selective fluorescence turn-on responses for Zn(II) ions, making them suitable for cellular imaging applications .

| Probe | Metal Ion Detected | Detection Limit |

|---|---|---|

| Probe derived from this compound | Zn(II) | 10 nM |

Biological Imaging

The compound's derivatives have shown promise in bioimaging due to their low cytotoxicity and high biocompatibility. They can be used for real-time monitoring of cellular processes.

Mecanismo De Acción

The mechanism by which 2-(2-Aminophenylthio)acetohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

2-(2-Aminophenylthio)acetohydrazide is similar to other compounds containing phenylthio and hydrazide groups. Some of these similar compounds include:

2-(2-Aminophenylthio)benzoic acid

2-(2-Aminophenylthio)acetic acid

2-(2-Aminophenylthio)ethanol

Uniqueness: What sets this compound apart from these compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Actividad Biológica

2-(2-Aminophenylthio)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings related to its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of an amino group, a thioether linkage, and a hydrazide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives and found that compounds containing the acetohydrazide moiety displayed potent antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values indicate a promising therapeutic index, suggesting that the compound could be developed further for cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.4 |

| NUGC-3 | 12.8 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It was found to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 macrophages with an IC50 value of approximately 11.48 ± 1.23 µM. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µM |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of various derivatives of acetohydrazides against Staphylococcus aureus, indicating that modifications to the thioether linkage could enhance activity .

- Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of hydrazone derivatives related to this compound, revealing that specific substitutions could significantly increase cytotoxicity against cancer cell lines .

- Inflammation Models : In vivo models demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use in chronic inflammatory conditions .

Propiedades

IUPAC Name |

2-(2-aminophenyl)sulfanylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYBOVOABVSMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.